Cas no 21031-25-4 (1-(4-Phenyl-1H-pyrazol-3-yl)ethanone)

1-(4-Phenyl-1H-pyrazol-3-yl)ethanone 化学的及び物理的性質
名前と識別子
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- 1-(4-Phenyl-1H-pyrazol-3-yl)ethanone
- 1-(4-phenyl-1H-pyrazol-5-yl)ethanone
- 1-(4-phenyl-1h-pyrazol-3-yl)ethan-1-one
- 21031-25-4
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- インチ: InChI=1S/C11H10N2O/c1-8(14)11-10(7-12-13-11)9-5-3-2-4-6-9/h2-7H,1H3,(H,12,13)
- InChIKey: FEEWCLJVRHUFJV-UHFFFAOYSA-N
- ほほえんだ: CC(=O)C1=NNC=C1C2=CC=CC=C2
計算された属性
- せいみつぶんしりょう: 186.079312947g/mol
- どういたいしつりょう: 186.079312947g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 3
- 重原子数: 14
- 回転可能化学結合数: 2
- 複雑さ: 211
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 45.8Ų
- 疎水性パラメータ計算基準値(XlogP): 1.9
1-(4-Phenyl-1H-pyrazol-3-yl)ethanone 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Chemenu | CM187985-1g |
1-(4-phenyl-1H-pyrazol-3-yl)ethan-1-one |
21031-25-4 | 95% | 1g |
$659 | 2021-08-05 | |
Alichem | A049005304-1g |
1-(4-Phenyl-1H-pyrazol-3-yl)ethanone |
21031-25-4 | 95% | 1g |
$556.64 | 2023-09-02 | |
Chemenu | CM187985-1g |
1-(4-phenyl-1H-pyrazol-3-yl)ethan-1-one |
21031-25-4 | 95% | 1g |
$612 | 2023-02-02 |
1-(4-Phenyl-1H-pyrazol-3-yl)ethanone 関連文献
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Nakia Maulucci,Francesco De Riccardis,Cinzia Barbara Botta,Agostino Casapullo,Elena Cressina,Massimo Fregonese,Paolo Tecilla,Irene Izzo Chem. Commun., 2005, 1354-1356
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Tippu S. Sheriff,Steven Cope,Mmaezi Ekwegh Dalton Trans., 2007, 5119-5122
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Shiqiang Liu,Zhiwen Cheng,Yawei Liu,Xiaoping Gao,Yujia Tan,Yuanyang Ren Phys. Chem. Chem. Phys., 2021,23, 4178-4186
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Yiming Rong,Pengfei Ji,Mengzhe He,Yuwen Zhang,Yong Tang Phys. Chem. Chem. Phys., 2018,20, 20398-20405
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6. Back matter
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Li Liaoliao,Jiang Haifu,Tian Dongbo,Qin Wei,Liu Changwei RSC Adv., 2018,8, 21728-21734
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Blake J. Plowman,Lathe A. Jones,Suresh K. Bhargava Chem. Commun., 2015,51, 4331-4346
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10. Book reviews
1-(4-Phenyl-1H-pyrazol-3-yl)ethanoneに関する追加情報
Recent Advances in the Study of 1-(4-Phenyl-1H-pyrazol-3-yl)ethanone (CAS: 21031-25-4): A Promising Scaffold in Medicinal Chemistry
1-(4-Phenyl-1H-pyrazol-3-yl)ethanone (CAS: 21031-25-4) has emerged as a significant scaffold in medicinal chemistry due to its versatile pharmacological properties. Recent studies have highlighted its potential as a key intermediate in the synthesis of bioactive compounds targeting various diseases, including cancer, inflammation, and infectious diseases. This research brief aims to summarize the latest findings on this compound, focusing on its synthesis, biological activities, and therapeutic applications.
The compound's structure, featuring a pyrazole ring linked to a phenyl group and an acetyl moiety, provides a unique platform for chemical modifications. Researchers have exploited this flexibility to develop derivatives with enhanced bioactivity and selectivity. For instance, a 2023 study published in the Journal of Medicinal Chemistry demonstrated that modifications at the 3-position of the pyrazole ring significantly influence the compound's binding affinity to kinase targets, suggesting its utility in designing kinase inhibitors.
In addition to its role in kinase inhibition, 1-(4-Phenyl-1H-pyrazol-3-yl)ethanone has shown promise as an anti-inflammatory agent. A recent in vitro study revealed that certain derivatives of this compound effectively suppress the production of pro-inflammatory cytokines, such as TNF-α and IL-6, by modulating NF-κB signaling pathways. These findings underscore its potential as a lead compound for developing novel anti-inflammatory drugs.
Another area of interest is the compound's anticancer properties. Preliminary studies indicate that 1-(4-Phenyl-1H-pyrazol-3-yl)ethanone derivatives exhibit cytotoxic effects against various cancer cell lines, including breast, lung, and colon cancers. Mechanistic studies suggest that these compounds induce apoptosis via the mitochondrial pathway, making them attractive candidates for further preclinical evaluation.
Despite these promising results, challenges remain in optimizing the pharmacokinetic properties of 1-(4-Phenyl-1H-pyrazol-3-yl)ethanone derivatives. Recent efforts have focused on improving their solubility and metabolic stability through structural modifications. For example, introducing hydrophilic groups at specific positions has been shown to enhance bioavailability without compromising bioactivity.
In conclusion, 1-(4-Phenyl-1H-pyrazol-3-yl)ethanone (CAS: 21031-25-4) represents a valuable scaffold in medicinal chemistry with diverse therapeutic applications. Ongoing research aims to further elucidate its mechanisms of action and optimize its drug-like properties, paving the way for its translation into clinical candidates. Future studies should explore its potential in combination therapies and its efficacy in in vivo models to validate its therapeutic utility.
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